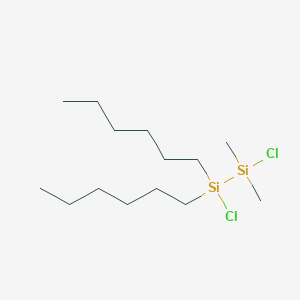
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to hexyl and methyl groups, as well as chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane typically involves the reaction of this compound with lithium biphenylide in tetrahydrofuran (THF) at -78°C. This reaction yields a masked disilene in a 62% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organolithium reagents and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The silicon atoms can undergo oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Lithium Biphenylide: Used in the synthesis of masked disilenes.
Tetrahydrofuran (THF): A common solvent for these reactions.
Low Temperatures: Reactions are often conducted at -78°C to control reactivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, the reaction with lithium biphenylide produces a masked disilene .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane involves its reactivity with nucleophiles and electrophiles due to the presence of chlorine atoms and silicon centers. The molecular targets and pathways are primarily related to its ability to form stable bonds with other elements, facilitating the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorotetramethyldisilane: Another disilane compound with similar reactivity but different substituents.
1,2-Dichlorocyclohexane: A related compound with different structural properties and applications.
Eigenschaften
CAS-Nummer |
129064-84-2 |
|---|---|
Molekularformel |
C14H32Cl2Si2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
chloro-[chloro(dihexyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C14H32Cl2Si2/c1-5-7-9-11-13-18(16,17(3,4)15)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI-Schlüssel |
BKUGDADDOMZRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)([Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


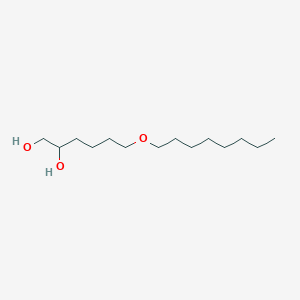
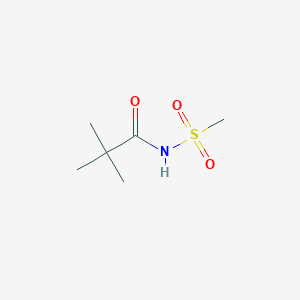
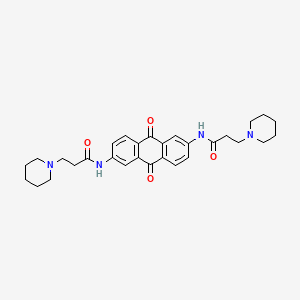
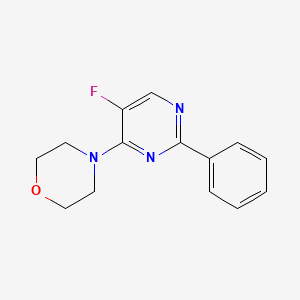

![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
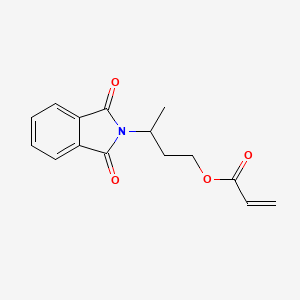
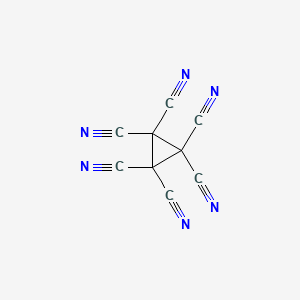

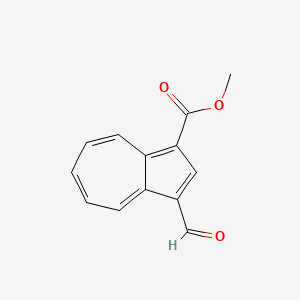

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
